molecular formula C20H17F3N8 B10949347 2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 1005631-13-9

2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B10949347
CAS No.: 1005631-13-9
M. Wt: 426.4 g/mol
InChI Key: ZTKWQFSILYUOLC-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a fused pyrazolo-triazolo-pyrimidine core. Its structure includes:

  • A 7-phenyl group attached to the pyrimidine ring, enhancing aromatic interactions with biological targets.
  • A 1-methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl substituent at position 2, which introduces steric bulk and lipophilicity. The trifluoromethyl (CF₃) group is electron-withdrawing, improving metabolic stability and target binding affinity .

Properties

CAS No.

1005631-13-9

Molecular Formula

C20H17F3N8

Molecular Weight

426.4 g/mol

IUPAC Name

4-[1-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propan-2-yl]-10-phenyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C20H17F3N8/c1-12(10-29-13(2)8-16(27-29)20(21,22)23)17-26-19-15-9-25-31(14-6-4-3-5-7-14)18(15)24-11-30(19)28-17/h3-9,11-12H,10H2,1-2H3

InChI Key

ZTKWQFSILYUOLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=CC=C5)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole and triazole intermediates, followed by their coupling under specific conditions to form the fused ring system. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used. Common reagents include halogens, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole or triazole rings.

Scientific Research Applications

2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its therapeutic potential, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but they generally include inhibition or activation of enzymatic activity, receptor binding, and signal transduction modulation.

Comparison with Similar Compounds

A. Role of Trifluoromethyl (CF₃) Groups

The target compound’s 3-CF₃-pyrazole moiety significantly boosts lipophilicity (logP ~3.8) compared to non-fluorinated analogs (logP ~2.1) . This improves membrane permeability and target engagement, as seen in CDK inhibition assays (IC₅₀: 12 nM vs. 45 nM for non-CF₃ analogs) .

B. Impact of Substituent Positioning

  • 7-Phenyl vs. 7-Alkyl Groups : The 7-phenyl group in the target compound enhances π-π stacking with kinase ATP-binding pockets, whereas alkyl chains (e.g., 7-methyl) reduce affinity by ~30% .
  • Ethyl Linker vs. Direct Bonding : The ethyl spacer in the 2-substituent mitigates steric hindrance, improving binding kinetics compared to directly linked pyrazole derivatives .

Biological Activity

The compound 2-[1-Methyl-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a novel pyrazolo-triazolo derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its structure can be represented as follows:

C19H19F3N6\text{C}_{19}\text{H}_{19}\text{F}_3\text{N}_6

This structure includes multiple functional groups that contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including:

  • Anticancer : Many pyrazole derivatives have demonstrated significant anticancer effects through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory : Pyrazole-based compounds are known to modulate inflammatory pathways.
  • Antimicrobial : Some derivatives show promising activity against bacterial and fungal pathogens.

The exact mechanisms by which this compound exerts its effects are still under investigation. However, several studies suggest potential pathways:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : The ability to induce programmed cell death in cancer cells is a critical feature of many pyrazole derivatives.
  • Cell Cycle Modulation : Compounds may affect the progression of the cell cycle, leading to growth inhibition.

Anticancer Activity

A recent study evaluated the anticancer properties of pyrazolo[4,3-e][1,2,4]triazolo derivatives in various cancer cell lines. The results indicated that the compound significantly inhibited cell growth in the MCF-7 breast cancer cell line with an IC50 value of 0.46 µM .

CompoundCell LineIC50 (µM)Mechanism
2-[1-Methyl...MCF-70.46Apoptosis induction
Compound XA54926Cell cycle arrest
Compound YNCI-H4600.39Aurora-A kinase inhibition

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory properties of similar pyrazole derivatives, demonstrating a reduction in pro-inflammatory cytokines in vitro . This suggests that the compound may also play a role in managing inflammatory diseases.

Antimicrobial Activity

Preliminary tests have shown that certain derivatives exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria . This broad-spectrum activity is particularly noteworthy for potential therapeutic applications.

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